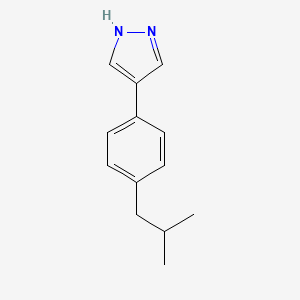

4-(4-Isobutylphenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Isobutylphenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isobutylphenyl)-1H-pyrazole typically involves the reaction of 4-isobutylphenylhydrazine with a suitable carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Isobutylphenyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Introduction of various functional groups leading to derivatives with different properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 4-(4-Isobutylphenyl)-1H-pyrazole exhibit significant anti-inflammatory and analgesic effects. For instance, studies have shown that certain pyrazole derivatives selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of pain and inflammation. A notable example is a derivative with a selectivity index (SI) significantly higher than that of standard drugs like celecoxib, indicating its potential as a more effective anti-inflammatory agent .

Cancer Treatment

Recent investigations have highlighted the antitumor activity of pyrazole derivatives in various cancer cell lines. For example, compounds derived from this compound have shown promising cytotoxic effects against HeLa and MCF-7 cancer cells, with IC50 values comparable to established chemotherapeutic agents . These findings suggest that this compound could be further developed into effective anticancer therapies.

Agricultural Applications

Agrochemical Development

In agriculture, this compound is utilized in the formulation of crop protection products. It acts as a growth regulator and pesticide, enhancing the efficacy of agrochemicals and improving agricultural yields. Its role in mitigating pest-related damage while promoting plant growth positions it as a valuable component in sustainable agricultural practices .

Material Science Applications

Advanced Materials Development

The compound is being explored for its potential in creating advanced materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Research indicates that incorporating pyrazole derivatives into material formulations can improve mechanical properties and longevity, making them suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

this compound plays a significant role in biochemical research focused on enzyme inhibition. It has been used to study metabolic pathways and identify new therapeutic targets for drug development. The ability to selectively inhibit specific enzymes can lead to advancements in understanding disease mechanisms and developing targeted therapies .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying similar compounds in various samples. Its stability and well-characterized properties make it an essential tool for ensuring accuracy in analytical methods .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | COX-2 Inhibitor | 0.02 | 462.91 |

| Compound B | Antitumor Activity | 0.604 | N/A |

| Compound C | Analgesic Effect | N/A | N/A |

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Development | Enhanced durability and resistance |

| Coatings | Improved mechanical properties |

Mecanismo De Acción

The mechanism by which 4-(4-Isobutylphenyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

1-(4-Isobutylphenyl)ethanol

2-(4-Isobutylphenyl)propionic acid (Ibuprofen)

4-Isobutyl-α-methylphenylacetic acid

Actividad Biológica

4-(4-Isobutylphenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an isobutyl group attached to a phenyl ring, which is further connected to a pyrazole moiety. This unique structure contributes to its biological activity.

- IUPAC Name: this compound

- Molecular Formula: C13H16N2

- Molecular Weight: 204.28 g/mol

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized in related studies displayed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been widely studied. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 25.1 µM against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of interest. Research has indicated that certain pyrazoles can induce apoptosis in cancer cell lines. For example, compounds related to this compound have shown promising results in inhibiting tumor growth in various animal models .

Case Study 1: Anti-inflammatory Effects

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in vitro. Among these, compounds with structural similarities to this compound exhibited significant inhibition of inflammatory markers in a carrageenan-induced paw edema model in rats .

Case Study 2: Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were screened for their antibacterial activity against clinical isolates of MRSA and E. coli. The study found that certain derivatives exhibited potent antibacterial activity, with MIC values lower than those of conventional antibiotics .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways: Pyrazoles may inhibit cyclooxygenase (COX) enzymes involved in inflammation.

- Modulation of Cytokine Production: They can downregulate the production of pro-inflammatory cytokines.

- Induction of Apoptosis: Certain derivatives may activate apoptotic pathways in cancer cells.

Propiedades

IUPAC Name |

4-[4-(2-methylpropyl)phenyl]-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(2)7-11-3-5-12(6-4-11)13-8-14-15-9-13/h3-6,8-10H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUSNNFOBUKHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.